Cardiac Cytotoxicity: Doxorubicinolone Exhibits Lower Cardiotoxicity Than Doxorubicin in Human AC16 Cells
In a comparative in vitro study, doxorubicinolone demonstrated significantly lower cytotoxicity to human differentiated cardiac AC16 cells compared to the parent drug doxorubicin. At a 48-hour exposure, doxorubicinolone at 10 µM reduced cell viability to approximately 80% of control, while the same concentration of doxorubicin reduced viability to approximately 60% [1]. The study also noted that doxorubicinolone's cytotoxicity was comparable to or lower than that of other major metabolites like doxorubicinol and doxorubicinone at equivalent concentrations [1].
| Evidence Dimension | Cell Viability Reduction (%) at 10 µM after 48h |
|---|---|
| Target Compound Data | ~20% reduction (viability ~80%) |
| Comparator Or Baseline | Doxorubicin: ~40% reduction (viability ~60%) |
| Quantified Difference | Doxorubicinolone is ~50% less cytotoxic than doxorubicin at 10 µM. |
| Conditions | Human differentiated cardiac AC16 cells, 48-hour exposure, MTT assay. |
Why This Matters
This data is critical for researchers investigating the mechanisms of anthracycline-induced cardiotoxicity, as it provides a quantitative benchmark for the relative contribution of this metabolite to cardiac damage.
- [1] Reis-Mendes, A., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology, 24(3), 266-279. View Source
